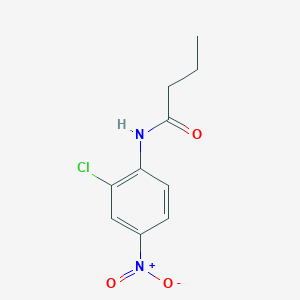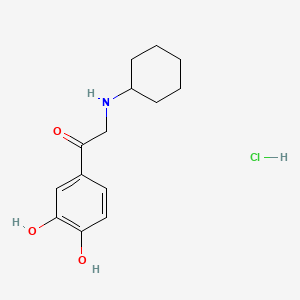
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol, commonly known as HET0016, is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the biosynthesis of 20-HETE, a biologically active lipid mediator. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Mechanism of Action
HET0016 is a potent and selective inhibitor of the enzyme 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol synthase. 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol is a biologically active lipid mediator that regulates various physiological processes, including vascular tone, renal function, and inflammation. HET0016 inhibits the biosynthesis of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol by binding to the heme group of the enzyme and blocking its catalytic activity. This results in a decrease in the levels of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol, which in turn leads to the observed therapeutic effects of HET0016.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension by inhibiting the biosynthesis of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol. HET0016 has also been shown to inhibit the growth and metastasis of several types of cancer cells by blocking the production of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol. Additionally, HET0016 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
HET0016 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol synthase, which allows for specific inhibition of the biosynthesis of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol. This makes it an ideal tool for studying the physiological and pathological roles of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol. However, one limitation is that HET0016 has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, HET0016 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Future Directions
There are several future directions for research on HET0016. One area of interest is the potential therapeutic applications of HET0016 in diseases other than hypertension, cancer, and inflammation. For example, HET0016 has been shown to have neuroprotective effects in animal models of stroke, suggesting that it may have potential in the treatment of stroke and other neurological disorders. Another area of interest is the development of more potent and selective inhibitors of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol synthase, which may have improved efficacy and safety profiles compared to HET0016. Finally, further studies are needed to establish the safety and efficacy of HET0016 in humans, which will be necessary for its eventual use in clinical settings.
Synthesis Methods
HET0016 can be synthesized by a multi-step process involving the reaction of 2-hydroxybenzaldehyde with 1,1,2,2-tetrafluoroethanol to form 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-2,4-pentanedione. This intermediate is then reacted with hydroxylamine hydrochloride to produce HET0016. The synthesis of HET0016 is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-hypertensive effects by inhibiting the biosynthesis of 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol, which is known to contribute to the pathogenesis of hypertension. HET0016 has also been investigated for its anti-cancer properties, as 3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4,5-dihydro-5-isoxazolol has been implicated in the growth and metastasis of several types of cancer. Additionally, HET0016 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(2-hydroxyphenyl)-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-9(13)11(14,15)10(18)5-7(16-19-10)6-3-1-2-4-8(6)17/h1-4,9,17-18H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYCKMVOGKZNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(C(F)F)(F)F)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)



![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)

![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)

![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)
